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Compound of Interest

Compound Name:
Ethyl 2-(3-fluoro-4-

nitrophenyl)propanoate

Cat. No.: B1338088 Get Quote

Technical Guide: Ethyl 2-(3-fluoro-4-
nitrophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. This compound

serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical

agents.

Core Chemical Properties
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a complex organic molecule featuring a

fluorinated and nitrated aromatic ring, making it a valuable building block in medicinal

chemistry.[1] The presence of the fluorine atom can enhance metabolic stability and

bioavailability in derivative compounds, while the nitro group offers a versatile chemical handle

for further functionalization, such as reduction to an amine.[1][2]

Table 1: General and Physical Properties
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Property Value Source(s)

Molecular Formula C₁₁H₁₂FNO₄ [2]

Molecular Weight 241.22 g/mol [2]

CAS Number 78543-07-4 [1][3]

Purity (Commercial) Typically ≥97% [2]

Storage Conditions
Room temperature, dry and

sealed
[2]

Spectroscopic and Analytical Data
Experimental spectroscopic data for Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is not readily

available in public databases. However, based on its chemical structure, the expected spectral

characteristics are outlined below. These predictions can aid researchers in the identification

and characterization of this compound.

Table 2: Predicted Spectroscopic Data
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Technique Expected Characteristics

¹H NMR

- Ethyl Ester Protons: A triplet corresponding to

the -CH₃ group (approx. 1.2-1.4 ppm) and a

quartet for the -OCH₂- group (approx. 4.1-4.3

ppm).- Propanoate Methine Proton: A quartet for

the chiral proton (-CH-) adjacent to the aromatic

ring and the carbonyl group (approx. 3.8-4.0

ppm).- Propanoate Methyl Protons: A doublet for

the -CH(CH₃)- group (approx. 1.5-1.7 ppm).-

Aromatic Protons: Complex multiplets in the

aromatic region (approx. 7.5-8.2 ppm) showing

splitting patterns consistent with a 1,2,4-

trisubstituted benzene ring, with additional

coupling to the fluorine atom.

¹³C NMR

- Carbonyl Carbon: A signal around 170-175

ppm.- Aromatic Carbons: Multiple signals in the

120-160 ppm range. The carbon attached to the

fluorine will show a large C-F coupling

constant.- Ethyl Ester Carbons: Signals for -

OCH₂- (approx. 60-65 ppm) and -CH₃ (approx.

14-16 ppm).- Propanoate Carbons: Signals for

the chiral carbon (-CH-) and the methyl carbon

(-CH₃).

IR Spectroscopy

- C=O Stretch (Ester): Strong absorption band

around 1735-1750 cm⁻¹.- N-O Stretch (Nitro

Group): Two strong bands, one asymmetric

stretch around 1520-1560 cm⁻¹ and one

symmetric stretch around 1345-1385 cm⁻¹.- C-F

Stretch: A strong band in the 1000-1350 cm⁻¹

region.- C-O Stretch (Ester): Absorption in the

1000-1300 cm⁻¹ range.- Aromatic C=C Stretch:

Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
- Molecular Ion Peak (M⁺): Expected at m/z =

241.07.
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Experimental Protocols
This compound can be synthesized via multiple routes. Below are two detailed experimental

protocols derived from patent literature.

Synthesis from o-Fluoronitrobenzene
This protocol describes the synthesis via nucleophilic aromatic substitution.

Experimental Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis from o-Fluoronitrobenzene

Reactants & Reagents

Reaction Conditions

Workup & Purification

o-Fluoronitrobenzene

Cool to -45 °C

Ethyl 2-chloropropionate Potassium tert-butoxide DMF

Stir for 15 min
under Nitrogen

Adjust to pH 4 with HCl

Reaction Mixture

Dilute with Water

Extract with Ethyl Acetate (3x)

Wash with Water (3x)
and Brine (1x)

Dry over MgSO₄

Concentrate in vacuo

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Click to download full resolution via product page

Caption: Synthesis via Nucleophilic Aromatic Substitution.
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Methodology:

Under a nitrogen atmosphere, slurry potassium tert-butoxide (73 mmol) in N,N-dimethyl-

formamide (DMF) and cool the mixture to -45 °C.[1]

Add a mixture of o-fluoronitrobenzene (36.6 mmol) and ethyl-2-chloropropionate (36.6 mmol)

while maintaining the temperature at -45 °C.[1]

Stir the reaction mixture for 15 minutes.[1]

Adjust the pH of the reaction mixture to 4 using 16% HCl and then dilute with 250 mL of

water.[1]

Extract the aqueous phase three times with 100 mL portions of ethyl acetate.[1]

Combine the organic phases and wash them three times with 100 mL of water and once with

100 mL of brine.[1]

Dry the organic phase over magnesium sulfate.[1]

Concentrate the solution under vacuum to obtain the final product, Ethyl 2-(3-fluoro-4-
nitrophenyl)propanoate. A yield of 96% has been reported for this method.[1]

Synthesis via Decarboxylation
This alternative method involves the decarboxylation of a malonate ester intermediate.

Experimental Workflow
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Synthesis via Decarboxylation

Reactants & Reagents

Reaction Conditions

Workup & Purification

Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate

Heat at 130-180 °C
for ~6 hours

under Nitrogen

Sodium Chloride DMSO

Cool to Room Temp

Reaction Mixture

Dilute with Water
and Ethyl Acetate

Separate Layers

Wash Organic Layer
with Water (2x)

Dry over Na₂SO₄

Concentrate in vacuo

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Click to download full resolution via product page

Caption: Synthesis via Decarboxylation of a Malonate Ester.
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Methodology:

Prepare a mixture of diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate (100 mmol), sodium

chloride (110 mmol), and 50 mL of dimethyl sulfoxide (DMSO).[4][5]

Heat the mixture under a nitrogen atmosphere at a temperature between 130°C and 180°C

for approximately 6 hours.[4][5]

After the reaction, cool the mixture to room temperature.[4]

Dilute the cooled mixture with 100 mL of water and 100 mL of ethyl acetate.[4][5]

Separate the organic and aqueous layers.[4]

Wash the organic layer twice with 25 mL portions of water.[4][5]

Dry the organic layer over disodium sulfate.[4][5]

Concentrate the solution under vacuum to yield the desired product, Ethyl 2-(3-fluoro-4-
nitrophenyl)propanoate.[4][5]

Applications in Drug Development and Organic
Synthesis
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a valuable intermediate, primarily utilized for its

potential to be transformed into biologically active molecules.

Pharmaceutical Intermediate: It is frequently employed in the synthesis of anti-inflammatory

and analgesic agents.[2]

Versatile Building Block: The structure is a key component for developing compounds with

potential biological activity in both pharmaceuticals and agrochemicals.[2]

Chemical Reactivity:

The nitro group can be readily reduced to an amine, which can then be used for a wide

range of subsequent reactions, such as amide bond formation, allowing for the
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introduction of diverse functional groups.[2]

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into

other functional groups, expanding its synthetic utility.[2]

The fluorine atom is often incorporated into drug candidates to block metabolic pathways,

increase binding affinity, and improve pharmacokinetic properties like bioavailability.[2]

Logical Relationship of Compound Utility

Key Structural Features Chemical Transformations Resulting Intermediates

Pharmacological Benefits

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Nitro Group (NO₂)

Fluoro Group (F)

Ester Group

Reduction

Enhanced Bioavailability &
Metabolic Stability

Hydrolysis / Modification

Aniline Derivative

Carboxylic Acid Derivative Biologically Active Compounds
(e.g., Anti-inflammatories)

Click to download full resolution via product page

Caption: Role as a versatile chemical intermediate.

Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors,

or spray. Wash hands and any exposed skin thoroughly after handling.
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

In Case of Exposure:

Eyes: Rinse cautiously with water for several minutes.

Skin: Wash with plenty of soap and water.

Inhalation: Move to fresh air.

Ingestion: Clean mouth with water and drink plenty of water afterwards.

Seek medical attention if irritation or other symptoms persist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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